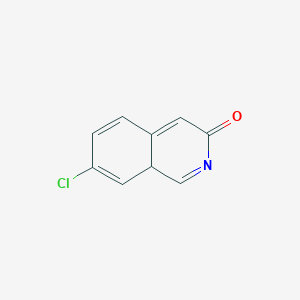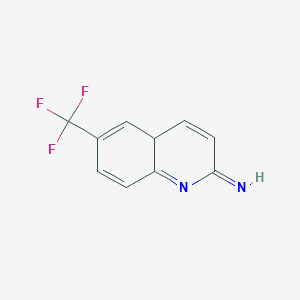
Phenylalanyl-diiodotyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanyl-diiodotyrosine is a dipeptide composed of phenylalanine and diiodotyrosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylalanyl-diiodotyrosine can be synthesized through peptide coupling reactions. One common method involves the use of N-acetyl-L-phenylalanine and 3,5-diiodo-L-tyrosine, which are joined together by a peptide linkage . The reaction typically requires the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylalanyl-diiodotyrosine undergoes various chemical reactions, including:
Oxidation: The diiodotyrosine moiety can be oxidized to form quinone derivatives.
Reduction: The iodine atoms in diiodotyrosine can be reduced to form deiodinated tyrosine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like hydroxylamine for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide bond.
Major Products
The major products formed from these reactions include quinone derivatives, deiodinated tyrosine derivatives, and substituted tyrosine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenylalanyl-diiodotyrosine has several scientific research applications:
Wirkmechanismus
The mechanism of action of phenylalanyl-diiodotyrosine involves its incorporation into proteins during translation. The aminoacyl-tRNA synthetases (aaRS) recognize the compound and facilitate its incorporation into the growing polypeptide chain . This process is crucial for the accurate synthesis of proteins and the maintenance of cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diiodo-L-tyrosine: A diiodotyrosine that is an intermediate in thyroid hormone synthesis.
N-acetyl-L-phenylalanyl-L-diiodotyrosine: A dipeptide composed of N-acetyl-L-phenylalanine and 3,5-diiodo-L-tyrosine.
Uniqueness
Phenylalanyl-diiodotyrosine is unique due to its specific combination of phenylalanine and diiodotyrosine, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
80434-83-9 |
|---|---|
Molekularformel |
C18H18I2N2O4 |
Molekulargewicht |
580.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C18H18I2N2O4/c19-12-6-11(7-13(20)16(12)23)9-15(18(25)26)22-17(24)14(21)8-10-4-2-1-3-5-10/h1-7,14-15,23H,8-9,21H2,(H,22,24)(H,25,26)/t14-,15-/m0/s1 |
InChI-Schlüssel |
IKBWETVVRZMLLK-GJZGRUSLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)





![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)

